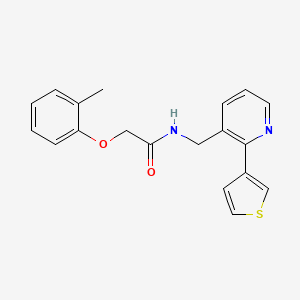

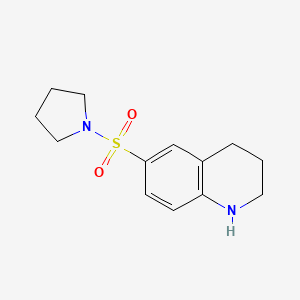

3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific compound and conditions .Scientific Research Applications

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit variable and modest antimicrobial activity against investigated strains of bacteria and fungi. In one study, a series of benzothiazole amide derivatives demonstrated significant antimicrobial efficacy, showcasing the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Crystal Structure and Synthesis

The synthesis and structural analysis of benzothiazole derivatives, including those similar to 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, have been subjects of interest. Studies involving crystallography have detailed the formation of discrete dimers and three-dimensional networks through hydrogen bonds and π–π stacking interactions, contributing to the understanding of their molecular structures and potential reactivity (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).

Anticancer and Pro-apoptotic Effects

Benzothiazole derivatives have been explored for their anticancer properties, with specific compounds showing pro-apoptotic activity against cancer cell lines. One study identified a derivative that exhibited significant growth inhibition of melanoma cells, highlighting the potential of these compounds in cancer treatment (Yılmaz et al., 2015).

Fluorescence and Light Emitting Properties

Certain benzothiazole derivatives have been synthesized to explore their fluorescence characteristics, with some emitting blue light in specific wavelength regions. This research indicates the potential use of these compounds in developing fluorescent materials or probes for various scientific applications (Mahadevan et al., 2014).

Novel Synthesis Approaches

Innovative synthesis methods for benzothiazole derivatives, including gold(I)-mediated transformations and reactions with carboxylic acid hydrazides, have been developed. These studies contribute to the broader understanding of chemical synthesis techniques and the creation of new compounds with potential scientific and pharmacological applications (Odame et al., 2020; Horishny & Matiychuk, 2020).

Mechanism of Action

Target of Action

The primary targets of benzothiazole derivatives, such as 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, are often key enzymes in bacterial cells . These enzymes include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial cell wall synthesis, DNA replication, and metabolic processes, making them ideal targets for antibacterial agents .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function . This interaction disrupts the normal biochemical processes of the bacteria, leading to cell death .

Biochemical Pathways

The inhibition of these enzymes disrupts several biochemical pathways in the bacteria. For instance, the inhibition of DNA gyrase prevents DNA replication, while the inhibition of MurB disrupts cell wall synthesis . The disruption of these pathways leads to the death of the bacterial cells .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The result of the compound’s action is the death of bacterial cells. By inhibiting key enzymes and disrupting essential biochemical pathways, the compound causes the bacteria to be unable to replicate and maintain their cell structure, leading to cell death .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that benzothiazole derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . The molecular interactions of these derivatives in docking studies reveal their suitability for further development .

Molecular Mechanism

The molecular mechanism of action of 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is not well established. It is known that benzothiazole derivatives have shown significant activity against Mycobacterium tuberculosis

Metabolic Pathways

It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation

Properties

IUPAC Name |

3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDVCAGVOKOSBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2794788.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2794793.png)

![7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2794794.png)

![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)

![2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794798.png)

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)

![6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)